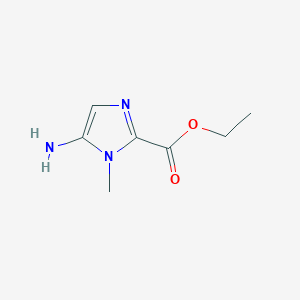
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl cyanoacetate with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between ethyl cyanoacetate and guanidine, resulting in higher yields and shorter reaction times.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to a more reduced form, such as imidazole-2-carboxylate.
Substitution: The amino group can be substituted with various alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Imidazole-2-carboxylic acid
Reduction: Imidazole-2-carboxylate
Substitution: Various alkyl or aryl-substituted imidazoles
Wirkmechanismus
Target of Action
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target for cancer therapies .
Mode of Action
It is known that the compound interacts with its target, parp-1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects several biochemical pathways. Most notably, it disrupts the base excision repair (BER) pathway, which is responsible for repairing small base lesions in the DNA . The disruption of this pathway leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of this compound’s action is the induction of cell death in cells that rely on PARP-1 for survival . This makes it a potential therapeutic agent for treating cancers that exhibit high levels of PARP-1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound, altering its action .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate are not well-studied. Imidazole compounds are known to play a significant role in biochemical reactions. They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Imidazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that imidazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: This compound is structurally similar but differs in the position of the amino group.
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Lacks the amino group present in Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate.
Ethyl 5-amino-1H-imidazole-2-carboxylate: Does not have the methyl group at the 1-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable candidate for drug development.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-methylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSQRRRCDRXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
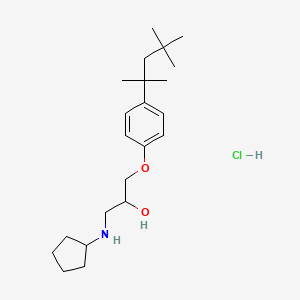
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)
![4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2965311.png)
![N-[(furan-2-yl)methyl]-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide](/img/structure/B2965314.png)
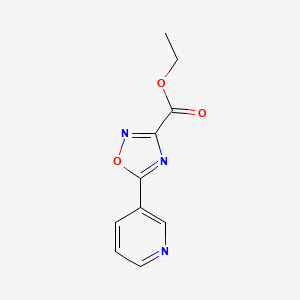
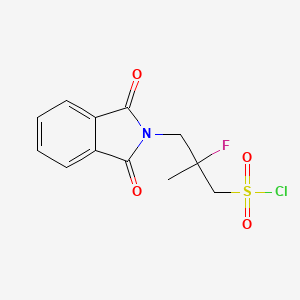
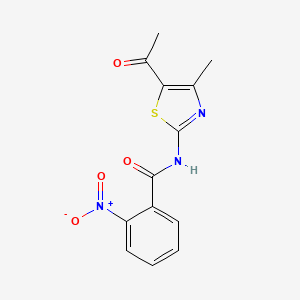
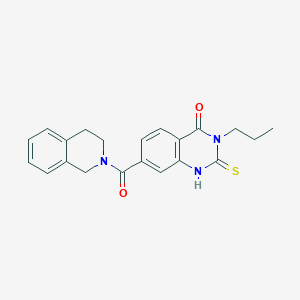
![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2965331.png)

